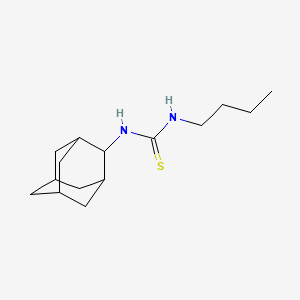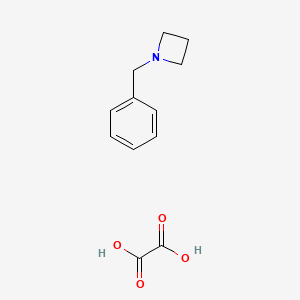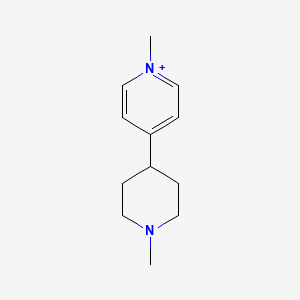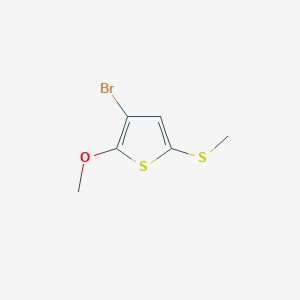
1-(2-Adamantyl)-3-butylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Adamantyl)-3-butylthiourea is a compound that features an adamantane core, a unique and highly stable polycyclic hydrocarbon structure. The adamantane moiety is known for its rigidity and bulkiness, which imparts unique physical and chemical properties to the compound. The thiourea group, on the other hand, introduces potential for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-3-butylthiourea typically involves the reaction of 2-adamantylamine with butyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Adamantyl)-3-butylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated adamantane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Adamantyl)-3-butylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea group.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Adamantyl)-3-butylthiourea is largely dependent on its interaction with biological targets. The thiourea group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The adamantane core provides a rigid scaffold that can enhance binding affinity and selectivity. Molecular pathways involved may include inhibition of viral replication or disruption of cancer cell metabolism.
Comparación Con Compuestos Similares
1-Adamantylthiourea: Shares the adamantane core but lacks the butyl group, resulting in different physical and chemical properties.
3-Butylthiourea: Lacks the adamantane core, leading to reduced stability and different reactivity.
1-(2-Adamantyl)-3-methylthiourea: Similar structure but with a methyl group instead of a butyl group, affecting its biological activity and reactivity.
Uniqueness: 1-(2-Adamantyl)-3-butylthiourea stands out due to the combination of the adamantane core and the butylthiourea moiety, which imparts unique stability, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
87170-66-9 |
|---|---|
Fórmula molecular |
C15H26N2S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-(2-adamantyl)-3-butylthiourea |
InChI |
InChI=1S/C15H26N2S/c1-2-3-4-16-15(18)17-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-14H,2-9H2,1H3,(H2,16,17,18) |
Clave InChI |
CNPDKAPHYUPYGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NC1C2CC3CC(C2)CC1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)



![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)



![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)

